2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride
CAS No.: 102596-84-9
Cat. No.: VC20764669
Molecular Formula: C21H26ClNO
Molecular Weight: 343.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride - 102596-84-9](/images/no_structure.jpg)
Specification
CAS No. | 102596-84-9 |
---|---|
Molecular Formula | C21H26ClNO |
Molecular Weight | 343.9 g/mol |
IUPAC Name | 2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride |
Standard InChI | InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
Standard InChI Key | VTLHJZKKRMZUPQ-UHFFFAOYSA-N |
SMILES | C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Canonical SMILES | C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structure
2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride is an aminomethylated cyclohexanone derivative with the CAS registry number 102596-84-9 . This compound features a cyclohexanone core with a dibenzylamino substituent at the 2-position, presenting as the hydrochloride salt. The molecular formula is C21H25NO·HCl, indicating its complex structure containing two benzyl groups attached to a nitrogen atom . The compound's structure consists of a cyclohexanone ring with a methylene bridge connecting to a nitrogen atom substituted with two benzyl groups.
Structural Characteristics
The compound contains several key functional groups:
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A cyclohexanone ring with a carbonyl group
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A methylene (CH2) bridge connecting the ring to the amino group
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Two benzyl substituents attached to the nitrogen atom
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A hydrochloride salt formation
Physical and Chemical Properties
Basic Properties
Property | Value |
---|---|
CAS Number | 102596-84-9 |
Molecular Formula | C21H25NO·HCl |
Molecular Weight | 343.9 g/mol (calculated) |
Chemical Name | 2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride |
Alternate Name | 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride |
Chemical Behavior
The compound's chemical behavior is characterized by its potential to participate in various reactions. The presence of both a carbonyl group and a tertiary amine functionality creates multiple reaction sites. As a hydrochloride salt, it exhibits improved stability and water solubility compared to its free base form .
Synthesis Methods
Comparative Synthesis Approach
For context, the related compound 2-dimethylaminomethyl-cyclohexanone hydrochloride is synthesized through a Mannich reaction involving cyclohexanone, paraformaldehyde, and dimethylammonium chloride in ethanol with catalytic hydrochloric acid . A similar approach with dibenzylamine would likely yield the target compound.
Applications in Organic Synthesis
Role in Asymmetric Mannich Reactions
The primary application of 2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride lies in asymmetric Mannich reactions, particularly those involving α-silyl controlled aminomethylation of ketones . This application highlights its importance in stereoselective synthesis.
Research Context
The compound has been referenced in work by Enders et al. in Synlett (2000), indicating its relevance in academic research contexts . The dibenzylamino functionality serves as an important directing group in stereoselective transformations.
Quantity | Price (€) |
---|---|
100 mg | 119.00 |
250 mg | 230.00 |
500 mg | 406.00 |
This pricing structure reflects its specialized nature and limited scale of production .
Chemical Reactions Analysis
Reactivity Profile
While specific reaction data for this exact compound is limited in the available literature, the presence of the dibenzylamino group likely influences its reactivity profile. The tertiary amine functionality can participate in various transformations including substitution reactions, while the cyclohexanone component offers opportunities for carbonyl chemistry.
Structural Analogues
The compound shares structural similarities with 2-[(N,N-Dimethylamino)methyl]cyclohexanone hydrochloride, which serves as an intermediate in the synthesis of tramadol, a centrally acting analgesic . This structural relationship suggests potential for the dibenzylamino variant to serve as a synthetic building block for more complex pharmaceutical intermediates.
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